N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core. This compound is characterized by a methoxyphenyl group at the N-terminus and a 4-methylphenyl substituent on the spiro ring, with a sulfanyl bridge connecting the acetamide moiety to the diazaspiro system. Such spirocyclic frameworks are known for their conformational rigidity, which can enhance binding specificity in biological systems .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-17-6-8-18(9-7-17)22-23(27-24(26-22)14-4-3-5-15-24)30-16-21(28)25-19-10-12-20(29-2)13-11-19/h6-13H,3-5,14-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUMOMPUBYNFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide, identified by its CAS number 899914-17-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 407.5 g/mol. The compound features a complex spiro structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899914-17-1 |
| Molecular Formula | C23H25N3O2S |
| Molecular Weight | 407.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study on related diazaspiro compounds demonstrated their efficacy in reducing seizure activity in rodent models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents indicates potential activity against various cancer cell lines. For instance, compounds with diazaspiro frameworks have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms . Further investigations are necessary to elucidate the specific pathways involved.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that derivatives with similar structural motifs can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may also exert beneficial effects in inflammatory conditions.
Synthesis and Evaluation
A comprehensive study focused on synthesizing various diazaspiro compounds highlighted the effectiveness of this compound as a lead compound for further development . The synthesis involved multi-step reactions that yielded high purity products suitable for biological testing.
Pharmacokinetic Properties
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, which are essential for therapeutic efficacy . Studies have shown that modifications in the molecular structure can enhance bioavailability while minimizing adverse effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects: The 4-methylphenyl group in the target compound balances lipophilicity and steric hindrance, compared to the electron-withdrawing 4-chlorophenyl in , which may reduce metabolic stability.
Spiro Ring Systems :
- The 1,4-diazaspiro[4.5] system in the target compound offers greater conformational flexibility than the 1,4-diazaspiro[4.4] analog , which may influence binding to biological targets.
Hydrogen Bonding and Crystal Packing: Compounds like N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide exhibit N—H···O and C—H···O interactions, stabilizing their crystal structures.
Computational and Crystallographic Data
- DFT Studies : Comparative DFT analyses of acetamide derivatives (e.g., ) highlight the role of electron-donating groups (e.g., methoxy) in stabilizing molecular orbitals, which could enhance reactivity in the target compound.
- Crystallography : The spirocyclic core in shows planar acetamide groups stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
